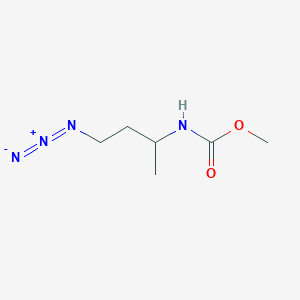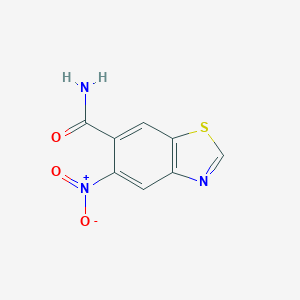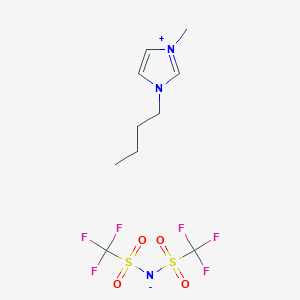
1-Butyl-3-méthyl-1H-imidazol-3-ium bis((trifluorométhyl)sulfonyl)amide
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.
Applications De Recherche Scientifique
Liquides ioniques
Ce composé est un type de liquide ionique, qui sont des sels qui restent liquides à température ambiante . Les liquides ioniques ont été largement utilisés dans la préparation de matériaux, y compris la synthèse de polymères dans les liquides ioniques, la préparation de nanomatériaux inorganiques et le traitement des polymères naturels .
Matériaux électrolytiques
“1-Butyl-3-méthylimidazolium bis(trifluorométhylsulfonyl)imide” est une classe de matériaux électrolytiques qui peuvent être utilisés dans la fabrication de batteries lithium-ion . Les batteries lithium-ion sont constituées d'une anode, d'une cathode et d'un électrolyte avec un cycle de charge-décharge .
Extraction de l'uranium
Ce liquide ionique hydrophobe peut améliorer l'activité de l'extraitant N,N,N′,N′-tétra(n-octyl)diglycolamide (TODGA) dans l'extraction de l'uranium (VI) d'un milieu aqueux d'acide nitrique .
Synthèse chimique
En raison de ses excellentes propriétés, ce liquide ionique est largement utilisé dans différents aspects des processus chimiques . Il n'est pas seulement un excellent solvant pour de nombreuses réactions, mais peut également être utilisé comme catalyseur .
Électrochimie
Les liquides ioniques ont été largement étudiés en électrochimie . Ils peuvent fournir une large fenêtre électrochimique et une bonne conductivité, ce qui les rend adaptés à une variété d'applications électrochimiques .
Mécanisme D'action
Target of Action
1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, also known as 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide or 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR, is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
This compound interacts with its targets by dissolving them. It is a good solvent and can dissolve many organic and inorganic substances . The resulting changes depend on the specific substance being dissolved.
Biochemical Pathways
For example, it can enhance the activity of certain extractants in the extraction of uranium (VI) from an aqueous nitric acid media .
Pharmacokinetics
As a hydrophobic ionic liquid, it is expected to have low water solubility .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. By dissolving various substances, it can facilitate a variety of chemical reactions and processes .
Analyse Biochimique
Biochemical Properties
It is known that this compound can enhance the activity of N,N,N ′, N ′-tetra (n-octyl)diglycolamide (TODGA) extractant in the extraction of uranium (VI) from an aqueous nitric acid media .
Molecular Mechanism
It is known to interact with TODGA extractant in the extraction of uranium (VI) from an aqueous nitric acid media
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFXCHYORWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049234 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-83-3 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 174899-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?
A1: The molecular formula of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C12H19F6N3O4S2, and its molecular weight is 419.36 g/mol.
Q2: How does temperature affect the surface tension of [bmim][Tf2N]?
A: The surface tension of [bmim][Tf2N] decreases with increasing temperature. [] This behavior is typical for liquids, as increased thermal energy weakens the intermolecular forces responsible for surface tension.
Q3: What spectroscopic techniques are commonly used to characterize [bmim][Tf2N]?
A3: Several spectroscopic techniques can be employed to analyze [bmim][Tf2N], including:
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and analyzes intermolecular interactions. [, , , , ]
- Nuclear magnetic resonance (NMR): Provides structural information and insights into molecular interactions and dynamics. [, , , ]
- Ultrafast infrared spectroscopy: Investigates vibrational dynamics and interfacial effects in thin films. []
- UV-Vis spectroscopy: Studies the electronic structure and color changes induced by factors like irradiation. []
- X-ray absorption spectroscopy (XAS): Probes the local electronic and geometric structure around specific atoms, particularly useful for studying metal ion solvation. []
Q4: How does water content affect the electrochemical window of [bmim][Tf2N]?
A: Water contamination significantly narrows the electrochemical window of [bmim][Tf2N]. [] This effect is attributed to the electrolysis of water, which occurs at potentials within the electrochemical window of the pure IL, thus limiting its potential applications in electrochemical devices.
Q5: How does the alkyl chain length of imidazolium-based ionic liquids affect the properties of carboxylated nitrile rubber (XNBR)/layered double hydroxide (MgAl-LDH) composites?
A: Increasing the alkyl chain length of imidazolium-based ionic liquids, while maintaining the bis(trifluoromethylsulfonyl)imide anion, impacts the glass transition temperature, crosslink density, mechanical properties, and ionic conductivity of XNBR/IL-LDH composites. [] Shorter chain ILs like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) and [bmim][Tf2N] are more effective at enhancing ionic conductivity without significantly compromising mechanical properties.
Q6: Can [bmim][Tf2N] be used to form stable ionogels?
A: Yes, [bmim][Tf2N] has been successfully employed in the formation of stable ionogels via different methods, including:* Supramolecular self-assembly: Utilizing low molecular weight gelators like bis(amino alcohol)oxamides. []* Photopolymerization: Using crosslinked poly(glycidyl methacrylate) as the polymer host. []* Thiol-ene photopolymerization: Employing trimethylolpropane tris(3-mercaptopropionate) and 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as monomers. []
Q7: How is molecular dynamics (MD) simulation used to study [bmim][Tf2N]?
A7: MD simulations have proven invaluable for investigating various aspects of [bmim][Tf2N], such as:
- Solvation properties: Understanding how [bmim][Tf2N] interacts with solutes like gases, metal ions, and other solvents at the molecular level. [, , ]
- Transport properties: Exploring the diffusion dynamics of [bmim][Tf2N] and its mixtures, providing insights into viscosity and conductivity. [, ]
- Structural properties: Analyzing the liquid structure, ion pairing, and dynamics of [bmim][Tf2N] under different conditions. [, ]
Q8: What are the limitations of using simplified models to describe non-covalent interactions in [bmim][Tf2N]?
A: While simplified models focusing solely on hydrogen bonding between functional groups can be useful, they may not accurately capture the complexity of interactions in [bmim][Tf2N]. [] Fragment-based energy decomposition analyses highlight the importance of considering other non-covalent interactions like electrostatic and dispersion forces for a more complete understanding of the system's behavior.
Q9: How is [bmim][Tf2N] degraded?
A: [bmim][Tf2N] can be degraded through various methods, including photocatalytic degradation using dye-sensitized TiO2/SiO2 composites. [] This method offers a promising approach for breaking down imidazolium-based ILs into less harmful and biodegradable compounds.
Q10: Are there alternative solvents that can be used in place of [bmim][Tf2N]?
A: The choice of an alternative solvent depends on the specific application and desired properties. For instance:* Deep eutectic solvents (DESs): Can be considered as alternative solvents for CO2 absorption. []* Other ionic liquids: Depending on the application, other ILs with different cation/anion combinations may offer improved performance, cost-effectiveness, or environmental friendliness. [, ]
Q11: What are the challenges associated with the recycling and waste management of [bmim][Tf2N]?
A: While [bmim][Tf2N] offers advantages as a green solvent, its recycling and waste management require careful consideration due to its high thermal and chemical stability. [, ] Research efforts are focused on developing efficient and environmentally friendly methods for IL recovery and degradation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


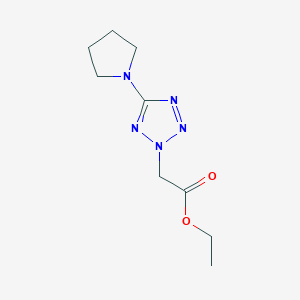



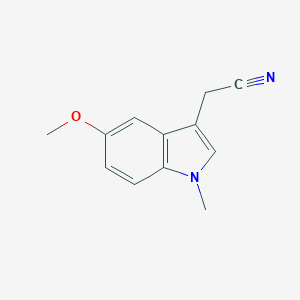






![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)
